2-Chloro-4-fluorophenylacetic acid
Overview
Description
2-Chloro-4-fluorophenylacetic acid is an organic compound with the molecular formula C8H6ClFO2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with chlorine and fluorine atoms at the 2 and 4 positions, respectively. This compound is used primarily as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-fluorophenylacetic acid typically involves the halogenation of phenylacetic acid derivatives. One common method includes the reaction of 2-chloro-4-fluorobenzyl chloride with sodium cyanide to form the corresponding nitrile, which is then hydrolyzed to yield this compound .
Industrial Production Methods
Industrial production methods often involve the use of advanced catalytic processes to ensure high yield and purity. For example, the use of quaternary ammonium salt catalysts in the presence of sulfolane and potassium fluoride can facilitate the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluorophenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding aldehydes or ketones, and reduced to form alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted phenylacetic acids, aldehydes, ketones, and alcohols, depending on the specific reaction conditions .
Scientific Research Applications
2-Chloro-4-fluorophenylacetic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: Used in the study of enzyme interactions and metabolic pathways.
Medicine: An intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
Industry: Employed in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluorophenylacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity towards these targets, thereby modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on its structural configuration and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-fluorobenzyl chloride
- 2-Chloro-4-fluorophenylacetonitrile
- 2-Chloro-4-fluorophenylacetaldehyde
Uniqueness
Compared to its analogs, 2-Chloro-4-fluorophenylacetic acid exhibits unique chemical properties due to the presence of both chlorine and fluorine atoms on the phenyl ring. This dual substitution pattern enhances its reactivity and makes it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
2-(2-chloro-4-fluorophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c9-7-4-6(10)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDUSPKFHAVQVRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90369350 | |
Record name | 2-Chloro-4-fluorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177985-32-9 | |
Record name | 2-Chloro-4-fluorobenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=177985-32-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-4-fluorophenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90369350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-chloro-4-fluorophenyl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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